Clofilium tosylate

概要

説明

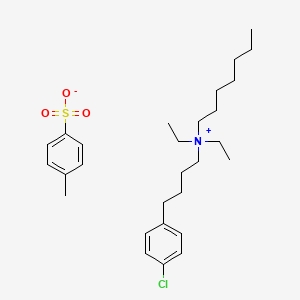

Clofilium tosylate is a chemical compound known for its role as a potassium channel blocker. It is primarily used as an antiarrhythmic agent, which means it helps to manage and treat irregular heartbeats. The compound has a molecular formula of C28H44ClNO3S and a molecular weight of 510.17 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Clofilium tosylate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium with p-toluenesulfonic acid to form the tosylate salt. The reaction typically requires an organic solvent and may be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product in a solid form .

化学反応の分析

Types of Reactions

Clofilium tosylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.

Reduction: Reduction reactions are also possible but are not typically relevant to its main uses.

Substitution: The compound can participate in substitution reactions, particularly involving the tosylate group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives of clofilium .

科学的研究の応用

Cardiological Applications

Antiarrhythmic Properties

Clofilium tosylate is classified as a Class III antiarrhythmic agent. Its primary mechanism involves blocking potassium channels, which prolongs cardiac action potentials and stabilizes heart rhythms. This property makes it a valuable candidate for treating various cardiac disorders, especially arrhythmias.

- Mechanism of Action : By inhibiting inward rectifier potassium channels, this compound alters the flow of potassium ions across cell membranes, which is crucial for maintaining normal cardiac electrical activity .

- Case Study : In a study involving isolated hearts, administration of this compound resulted in significant QT interval prolongation without causing atrioventricular block, highlighting its potential therapeutic benefits in managing arrhythmias .

Mitochondrial Disease Research

Therapeutic Potential

this compound has shown promise in the treatment of mitochondrial diseases, particularly those related to mitochondrial DNA polymerase gamma (POLG) deficiencies.

- Rescue of Mitochondrial Function : Research indicates that this compound can restore mitochondrial DNA levels and respiratory activity in POLG-deficient models. For instance, studies using zebrafish models demonstrated that treatment with this compound normalized mtDNA levels and improved cardio-skeletal parameters .

-

Case Studies :

- In zebrafish models engineered to mimic POLG disorders, this compound treatment led to a significant recovery of mitochondrial function and overall health indicators .

- Another study reported that this compound increased mtDNA content in fibroblast cultures derived from POLG patients, suggesting its potential for clinical applications in mitochondrial disease management .

Comparative Analysis with Other Antiarrhythmic Agents

A comparative analysis of this compound with other antiarrhythmic agents reveals its unique properties and potential advantages:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Quaternary ammonium compound | Antiarrhythmic | Potassium channel blocker with mitochondrial benefits |

| Dronedarone | Benzamide derivative | Antiarrhythmic | Non-iodinated analog of amiodarone |

| Sotalol | Aryloxypropanol derivative | Antiarrhythmic | Beta-blocking properties |

| Amiodarone | Benzofuran derivative | Antiarrhythmic | Iodine-containing compound |

This compound's distinctive action on potassium channels combined with its therapeutic applications in mitochondrial diseases sets it apart from traditional antiarrhythmic agents .

Research Findings and Insights

Recent studies have reinforced the understanding of this compound's applications:

- Zebrafish Models : The use of zebrafish as a model organism has been pivotal in studying the effects of this compound on POLG disorders. These studies have provided insights into the drug's efficacy at both larval and adult stages .

- Cell Culture Studies : In vitro experiments have shown that this compound can increase mtDNA levels in fibroblasts from patients with POLG mutations, suggesting a mechanism for potential therapeutic intervention .

作用機序

Clofilium tosylate exerts its effects by blocking potassium channels, specifically the HERG (human ether-a-go-go-related gene) potassium channels. This action increases the atrial and ventricular effective refractory period without changing conduction time, which helps to stabilize the heart’s rhythm. The compound’s ability to block potassium channels is crucial for its antiarrhythmic properties .

類似化合物との比較

Similar Compounds

D-sotalol: Another potassium channel blocker used as an antiarrhythmic agent.

Bretylium: A compound with similar antiarrhythmic properties but different mechanisms of action.

Amiodarone: A widely used antiarrhythmic agent with a broader spectrum of activity.

Uniqueness

Clofilium tosylate is unique in its specific targeting of potassium channels and its effectiveness in increasing the refractory period without significantly affecting conduction time. This makes it particularly useful in treating certain types of arrhythmias where other agents may not be as effective .

生物活性

Clofilium tosylate (CLO) is a quaternary ammonium compound primarily recognized as a Class III antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showing promise in treating mitochondrial diseases, particularly those related to POLG (polymerase gamma) dysfunction. This article explores the various biological activities of CLO, supported by case studies and research findings.

This compound functions by blocking potassium channels, which prolongs cardiac action potentials and increases the refractory period, thus providing its antiarrhythmic effects. However, its mechanism in mitochondrial contexts involves stabilizing mitochondrial DNA (mtDNA) and enhancing mitochondrial function in various model organisms.

1. Rescue of mtDNA Stability

CLO has been shown to prevent mtDNA loss in yeast models and improve mtDNA content in POLG-deficient fibroblasts. In a study using Saccharomyces cerevisiae, CLO effectively rescued mutant phenotypes associated with mtDNA instability, demonstrating its potential as a therapeutic agent for mitochondrial disorders .

2. Zebrafish Model Studies

Research utilizing zebrafish models of POLG disorders indicated that treatment with CLO restored normal levels of mtDNA and improved respiratory activity. Specifically, zebrafish expressing mutations analogous to human POLG deficiencies exhibited significant recovery in cardiac and skeletal parameters following CLO administration .

Case Study 1: POLG-Related Disorders

In a controlled study involving zebrafish with POLG mutations, CLO treatment led to observable improvements in mitochondrial morphology and function. Histological analyses revealed significant restoration of skeletal muscle architecture and motility, highlighting CLO's therapeutic potential for conditions like Alpers-Huttenlocher syndrome .

Case Study 2: Malignant Rhabdoid Tumors

A high-throughput screening identified CLO as a promising candidate for treating malignant rhabdoid tumors (RTs). When combined with pazopanib, CLO enhanced the induction of apoptosis in RT cells both in vitro and in vivo, suggesting a synergistic effect that warrants further clinical investigation .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQZYUUHIWPDQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045601 | |

| Record name | Clofilium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-10-1 | |

| Record name | Clofilium tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofilium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFILIUM TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。